
3-(2-Methylthiazol-5-yl)prop-2-en-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Methylthiazol-5-yl)prop-2-en-1-ol is a chemical compound with the molecular formula C7H9NOS. It features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylthiazol-5-yl)prop-2-en-1-ol typically involves the reaction of 2-methylthiazole with propen-2-ol under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the synthesis process .
化学反応の分析
Types of Reactions
3-(2-Methylthiazol-5-yl)prop-2-en-1-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.
Substitution: The thiazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
科学的研究の応用
3-(2-Methylthiazol-5-yl)prop-2-en-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential antimicrobial and anticancer activities, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.
作用機序
The mechanism of action of 3-(2-Methylthiazol-5-yl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, such as DNA gyrase and lumazine synthase, which are crucial for bacterial survival. This inhibition leads to the disruption of essential biological processes, resulting in antimicrobial effects .
類似化合物との比較
Similar Compounds
2-Methylthiazole: A precursor in the synthesis of 3-(2-Methylthiazol-5-yl)prop-2-en-1-ol.
Thiazole: The parent compound of the thiazole ring system.
3-(2-Ethylthiazol-5-yl)prop-2-en-1-ol: A structurally similar compound with an ethyl group instead of a methyl group.
Uniqueness
This compound is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties.
特性
分子式 |
C7H9NOS |
|---|---|
分子量 |
155.22 g/mol |
IUPAC名 |
(E)-3-(2-methyl-1,3-thiazol-5-yl)prop-2-en-1-ol |
InChI |
InChI=1S/C7H9NOS/c1-6-8-5-7(10-6)3-2-4-9/h2-3,5,9H,4H2,1H3/b3-2+ |
InChIキー |
DMLFXRKLPHQQMR-NSCUHMNNSA-N |
異性体SMILES |
CC1=NC=C(S1)/C=C/CO |
正規SMILES |
CC1=NC=C(S1)C=CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


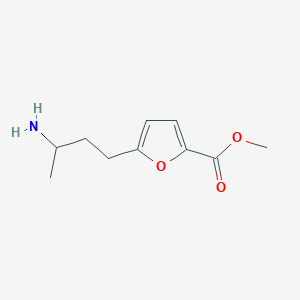
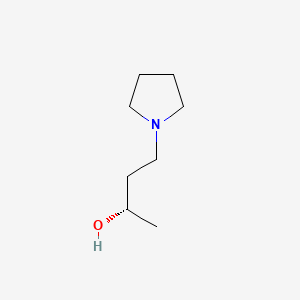
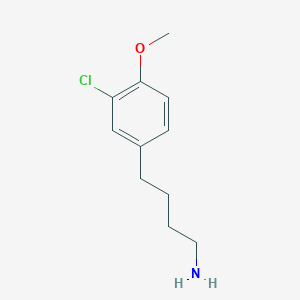
![[2-(1H-indazol-1-yl)ethyl]dimethylamine](/img/structure/B13611070.png)
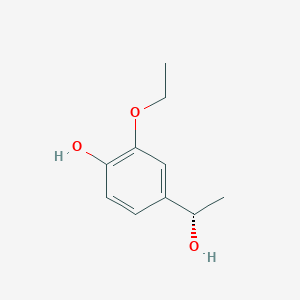
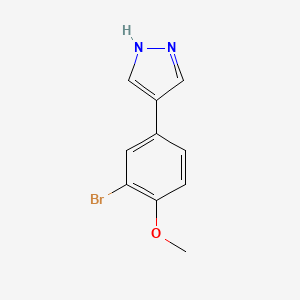
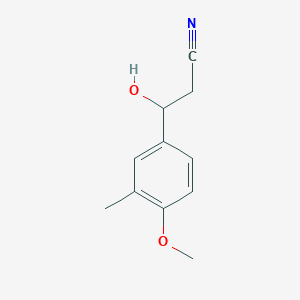
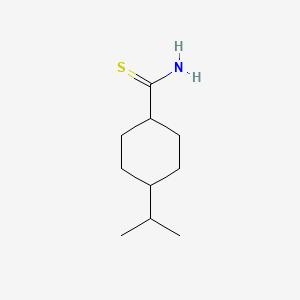

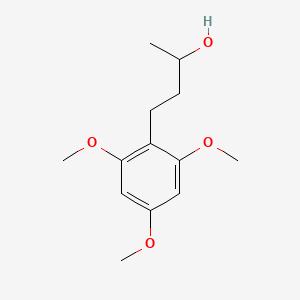
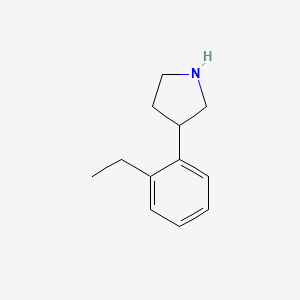
![6-Bromo-2lambda6-thiaspiro[3.3]heptane-2,2-dione](/img/structure/B13611118.png)
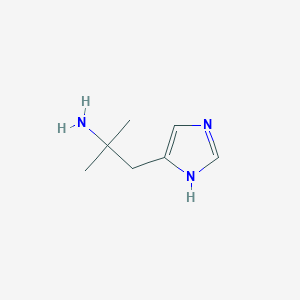
![Tert-butyl 5,8-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B13611132.png)
